n',n'-Diphenylacetohydrazide

Description

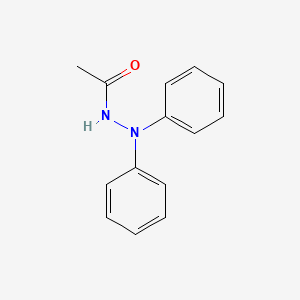

Structure

3D Structure

Properties

IUPAC Name |

N',N'-diphenylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-12(17)15-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHEUUDOEDQCJGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NN(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80977882 | |

| Record name | N,N-Diphenylethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6233-05-2 | |

| Record name | NSC45052 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diphenylethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical Properties and Stability Profile of N',N'-Diphenylacetohydrazide

This technical guide provides an in-depth analysis of N',N'-Diphenylacetohydrazide (also known as 1-acetyl-2,2-diphenylhydrazine ), a specialized hydrazine derivative with critical implications in analytical chemistry, polymer stabilization, and pharmaceutical intermediate profiling.

Technical Guide for Drug Development & Research Professionals

Executive Summary & Chemical Identity

N',N'-Diphenylacetohydrazide is an unsymmetrical hydrazine derivative characterized by the presence of two phenyl groups on the terminal nitrogen atom (

This compound is distinct from its isomers, such as the symmetric N,N'-diphenylacetohydrazide (hydrazobenzene derivative) or diphenylacetic acid hydrazide. Precise structural identification is paramount, as the stability profile and degradation pathways differ significantly between these isomers.

Chemical Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | |

| Common Name | Acetic acid 2,2-diphenylhydrazide |

| CAS Registry Number | 6233-05-2 |

| Molecular Formula | |

| Molecular Weight | 226.28 g/mol |

| SMILES | CC(=O)NN(c1ccccc1)c1ccccc1 |

| Structure | Acetyl group attached to |

Structural Significance

The molecule features a hydrazide linkage (

Physicochemical Properties

The following data summarizes the core physical constants relevant to formulation and stability testing.

| Property | Value / Characteristic | Relevance |

| Physical State | White to off-white crystalline solid | Solid-state stability is generally high. |

| Melting Point | > 100 °C (Estimated range based on congeners) | Thermal processing window. |

| Solubility (Water) | Low (Hydrophobic phenyl rings) | Requires organic co-solvents (MeOH, ACN) for analysis. |

| Solubility (Organic) | Soluble in Ethanol, DMSO, DCM | Compatible with reverse-phase HPLC methods. |

| pKa (Hydrazide NH) | ~13 (Amide-like acidity) | Neutral at physiological pH; deprotonates only in strong base. |

| LogP | ~2.8 - 3.1 (Predicted) | Lipophilic; potential for membrane permeability. |

Stability Profile & Degradation Mechanisms

Understanding the degradation pathways is critical for establishing shelf-life and handling protocols. N',N'-Diphenylacetohydrazide exhibits a "masked" instability: it is stable as a solid but releases reactive species upon hydrolysis.

Hydrolytic Stability (pH Dependent)

The primary degradation pathway is amide hydrolysis , which is catalyzed by both acids and bases.

-

Acidic Hydrolysis: Cleavage of the acetyl group yields Acetic Acid and 1,1-Diphenylhydrazine (1,1-DPH) .

-

Risk: 1,1-DPH is a known carcinogen and is highly susceptible to oxidation.

-

Mechanism: Protonation of the carbonyl oxygen

Nucleophilic attack by water

Oxidative Stability

While the acetyl group stabilizes the nitrogen lone pair, the compound is still susceptible to oxidation, particularly after hydrolysis.

-

Pathway: The parent 1,1-diphenylhydrazine oxidizes rapidly to 1,1,4,4-tetraphenyl-2-tetrazene (violet color) or diphenylnitrosamine (if nitrites are present).

-

Visual Indicator: Appearance of a pink/violet discoloration in solution indicates hydrolysis followed by oxidation.

Thermal & Photostability

-

Thermal: Stable up to melting point. At elevated temperatures (>150°C), homolytic cleavage of the N-N bond may occur, generating radical species (diphenylamino radicals).

-

Photo: UV exposure can induce radical cleavage of the N-N bond, leading to complex polymerization or rearrangement products (e.g., carbazoles).

Mechanistic Visualization

The following diagram illustrates the degradation cascade, highlighting the generation of the toxic 1,1-diphenylhydrazine intermediate.

Caption: Hydrolytic and oxidative degradation pathways of N',N'-Diphenylacetohydrazide leading to reactive hydrazine species.

Synthesis & Impurity Profiling

For researchers synthesizing this compound or using it as an intermediate, purity is defined by the absence of the starting hydrazine.

Synthetic Route

Reaction: Acetylation of 1,1-diphenylhydrazine.

-

Reagents: 1,1-Diphenylhydrazine hydrochloride + Acetic Anhydride (

) + Sodium Acetate (Base). -

Solvent: Ethanol or Acetic Acid.

-

Conditions: Reflux for 1-2 hours.

-

Purification: Recrystallization from Ethanol/Water.

Key Impurities

| Impurity | Origin | Detection Method |

| 1,1-Diphenylhydrazine | Unreacted starting material | HPLC (Retains longer on C18 at high pH) or GC-MS |

| N,N-Diphenylacetamide | Thermal rearrangement byproduct | HPLC / NMR |

| Tetraphenyltetrazene | Oxidative coupling of starting material | Visual (Color), UV-Vis (Abs ~530 nm) |

Experimental Protocols

These protocols are designed to validate the stability and purity of the compound in a drug development context.

Stability-Indicating HPLC Method

This method separates the parent hydrazide from its hydrolytic degradants (acetic acid and 1,1-DPH).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 240 nm (Parent) and 280 nm (Diphenylhydrazine).

-

Retention Order: Acetic Acid < 1,1-Diphenylhydrazine < N',N'-Diphenylacetohydrazide.

Forced Degradation Protocol

To determine the stability limits, subject the sample to the following stress conditions:

-

Acid Stress: Dissolve 10 mg in 10 mL of 0.1 N HCl. Reflux at 60°C for 4 hours. Expectation: >50% conversion to 1,1-DPH.

-

Base Stress: Dissolve 10 mg in 10 mL of 0.1 N NaOH. Stir at RT for 24 hours. Expectation: Slow hydrolysis.

-

Oxidative Stress: Add 0.3%

to solution. Expectation: Formation of N-oxides or azo-compounds.

Stability Testing Workflow

The following diagram outlines the decision logic for stability testing.

Caption: Standardized forced degradation workflow for establishing the stability profile.

Applications in Drug Development

-

Genotoxic Impurity Marker: Used as a reference standard to quantify potential hydrazide impurities in pharmaceuticals synthesized via hydrazine chemistry.

-

Metabolic Probe: Can be used to study amidase activity. The release of 1,1-diphenylhydrazine can be detected colorimetrically, serving as a probe for enzymatic hydrolysis rates.

-

Stabilizer: In specific anaerobic adhesive formulations, it acts as a radical scavenger, preventing premature polymerization by trapping peroxy radicals.

References

-

PubChem. Acetic acid, 2,2-diphenylhydrazide (CAS 6233-05-2) Compound Summary. National Library of Medicine. Available at: [Link]

-

Dublin City University. Investigations into the Decomposition of Anaerobic Adhesives (Ph.D. Thesis). (Discusses 1-acetyl-2,2-diphenylhydrazine as a reaction product). Available at: [Link]

-

Royal Society of Chemistry. Regioselective approach to N',N'-diaryl acylhydrazines. (Synthesis methodologies). Available at: [Link]

Technical Guide: Solubility Profiling & Solvent Selection for N',N'-Diphenylacetohydrazide

Executive Summary

This technical guide provides a structural analysis and experimental framework for determining the solubility profile of N',N'-Diphenylacetohydrazide (DPAH). As a derivative of 1,1-diphenylhydrazine acylated at the

This document moves beyond static data tables to provide a predictive model and a self-validating experimental protocol . Researchers utilizing DPAH as a carbonyl-scavenging reagent, stable intermediate, or pharmaceutical building block must understand these solvent interactions to optimize reaction yields and purification processes.

Molecular Architecture & Solvation Thermodynamics

To predict solubility, we must deconstruct the molecule into its solvatochromic fragments.

Target Molecule: N',N'-Diphenylacetohydrazide

Chemical Structure:

Structural Analysis

The molecule is asymmetric, featuring a sharp polarity gradient:

-

The Lipophilic Tail (Gem-Diphenyl Group): Two phenyl rings attached to the terminal nitrogen create a bulky, hydrophobic region. This domain drives solubility in aromatic solvents (via

stacking) and chlorinated hydrocarbons. -

The Polar Core (Acetohydrazide Linkage): The amide (

) functionality provides:-

H-Bond Donor: The amide proton (

). -

H-Bond Acceptor: The carbonyl oxygen (

). -

Note: Unlike unsubstituted hydrazides, the terminal nitrogen in N',N'-DPAH is fully substituted, removing its capacity as a hydrogen bond donor. This significantly reduces water solubility compared to N'-phenylacetohydrazide.

-

Predicted Solubility Matrix

Based on Hansen Solubility Parameters (HSP) and dielectric constants (

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | High | Strong dipole-dipole interactions with the carbonyl; disruption of crystal lattice energy without requiring H-bond donation from the solvent. |

| Chlorinated | DCM, Chloroform | Good | Excellent dispersion forces match the phenyl rings; moderate polarity accommodates the amide core. |

| Polar Protic | Methanol, Ethanol | Moderate | Soluble, particularly at elevated temperatures ( |

| Aromatic | Toluene, Benzene | Low-Moderate | |

| Aliphatic | Hexane, Heptane | Poor | Incompatible. The solvent lacks the polarity to solvate the amide core, and the solute's crystal lattice energy is too high for weak London dispersion forces to overcome. |

Visualization: Solvation Mechanism

The following diagram illustrates the competing intermolecular forces determining DPAH solubility.

Figure 1: Mechanistic flow of solvent interactions. Blue/Green paths indicate solubility; Red paths indicate insolubility.

Experimental Protocol: Quantitative Solubility Determination

Do not rely on literature values from generic databases. Purity variations (e.g., presence of diphenylamine impurity) can drastically alter solubility. Use this Self-Validating Saturation Protocol .

Materials

-

Analyte: N',N'-Diphenylacetohydrazide (recrystallized, >98% purity).

-

Solvents: HPLC Grade (DMSO, EtOH, Toluene, Hexane).

-

Equipment: Thermomixer, 0.22

m PTFE syringe filters, UV-Vis Spectrophotometer (or HPLC).

Workflow Diagram

Figure 2: Step-by-step workflow for gravimetric or spectroscopic solubility determination.

Step-by-Step Methodology

Step 1: Saturation (The Shake-Flask Method)

-

Add excess N',N'-DPAH (approx. 50 mg) to 1.0 mL of the target solvent in a crimp-sealed HPLC vial.

-

Agitate in a thermomixer at 25°C ± 0.1°C for 24 hours.

-

Validation Check: Ensure solid is still visible after 24 hours. If fully dissolved, add more solid and repeat.

-

Step 2: Filtration & Sampling

-

Allow the suspension to settle for 1 hour.

-

Using a pre-warmed syringe (to prevent precipitation in the needle), withdraw the supernatant.

-

Filter through a 0.22

m PTFE filter (compatible with both polar and non-polar solvents). Discard the first 200

Step 3: Quantification (UV-Vis Method)

-

Prerequisite: Construct a calibration curve using a standard solution of DPAH in Methanol (

nm, characteristic of the N-phenyl chromophore). -

Dilute the filtered saturated solution serially (e.g., 1:100, 1:1000) until absorbance falls within the linear range (0.2 – 1.0 AU).

-

Calculate solubility (

) using:

Critical Applications & Solvent Selection

Reaction Solvent Selection

When using DPAH as a scavenger for aldehydes (hydrazone formation):

-

Recommended: Ethanol/Acetic Acid (9:1) .

-

Reasoning: Ethanol solubilizes the reagents moderately. The addition of acid catalyzes the imine formation. The product (hydrazone) often precipitates out, driving the equilibrium forward (Le Chatelier’s principle).

-

-

Avoid: Hexane. While the product might precipitate, the starting material (DPAH) is insoluble, leading to slow, heterogeneous kinetics.

Purification (Recrystallization)

-

Solvent System: Ethanol/Water or Toluene/Hexane .

-

Protocol: Dissolve DPAH in hot Ethanol (high solubility). Slowly add Water (anti-solvent) until turbidity appears. Cool to 4°C. The hydrophobic phenyl groups will drive crystallization as the solvent polarity increases.

-

References

- Solubility of Hydrazide Derivatives: Source: BenchChem Technical Guides. "Solubility Profile of Hydrazines in Organic Solvents."

-

General Solubility Rules & Polarity

-

Synthesis and Properties of Diphenylacetohydrazide

- Source: National Institutes of Health (PubChem).

-

URL:[Link]

- Experimental Protocols for Solubility: Source: Cayman Chemical. "Solubility Factors When Choosing a Solvent."

Sources

Structural Elucidation & Crystallographic Characterization of N',N'-Diphenylacetohydrazide

This guide outlines the rigorous protocol for the synthesis, crystallization, and structural elucidation of N',N'-Diphenylacetohydrazide (systematic name: N'-(1,1-diphenyl)-acetohydrazide). It is designed for researchers requiring high-fidelity structural data for pharmacophore modeling or solid-state material analysis.

Executive Summary & Structural Context

N',N'-Diphenylacetohydrazide (

This guide details the workflow to resolve the specific crystallographic challenge: determining the torsion angle of the N-N bond and the degree of pyramidalization at the diphenyl-substituted nitrogen, which dictates the molecule's biological docking potential.

Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), purity is paramount. The presence of unreacted hydrazine leads to twinning defects in the crystal lattice.

High-Fidelity Synthesis[1]

-

Reagents: 1,1-Diphenylhydrazine hydrochloride (1.0 eq), Acetic anhydride (1.2 eq), Pyridine (solvent/base).

-

Procedure:

-

Dissolve 1,1-diphenylhydrazine in anhydrous pyridine at 0°C under

atmosphere. -

Add acetic anhydride dropwise to prevent thermal runaway (exothermic acetylation).

-

Stir at room temperature for 4 hours.

-

Quench with ice-water; filter the white precipitate.

-

Purification (Critical): Recrystallize twice from hot ethanol to remove mono-phenyl impurities.

-

Crystal Growth Strategy

Standard evaporation often yields polycrystalline powder. For single-crystal XRD, use the Solvent Diffusion Method .

-

Inner Solvent: Saturated solution of the hydrazide in Dichloromethane (DCM) (high solubility).

-

Outer Solvent: n-Hexane (precipitant).

-

Mechanism: As hexane diffuses into the DCM, the solubility decreases gradually, promoting the nucleation of defect-free prisms or plates.

-

Target Size:

mm.

X-Ray Diffraction Data Collection

This protocol ensures data integrity, minimizing thermal disorder which often obscures the positions of hydrogen atoms in hydrazide linkages.

Instrument Configuration[2]

-

Source: Mo-K

radiation ( -

Temperature: 100 K (Cryogenic) .

-

Reasoning: At room temperature, the phenyl rings in N',N'-diphenyl systems exhibit high librational motion (thermal rotation), smearing electron density. Cooling freezes this motion, allowing precise bond length determination.

-

Data Collection Strategy

-

Mounting: Mount the crystal on a Kapton loop using perfluoropolyether oil (inert cryoprotectant).

-

Unit Cell Determination: Collect 3 sets of 12 frames to determine the primitive cell. Expect a Monoclinic or Triclinic system due to the asymmetry of the molecule.

-

Sphere of Reflection: Collect a full sphere of data (redundancy > 4.0) to ensure high signal-to-noise ratio (

).

Structural Analysis & Refinement

Once data is integrated, the structure is solved using Direct Methods (SHELXT) and refined using Least-Squares (SHELXL).

The Hydrazide Geometry (The Core Analysis)

The analysis must focus on the

-

Expected Bond Length: The N-N bond in conjugated hydrazides typically measures 1.37 – 1.40 Å . A value significantly longer (>1.42 Å) suggests a lack of

-orbital overlap, indicating a twist in the structure. -

Torsion Angle: Calculate the

torsion angle.-

Planar (

or -

Twisted (~90^\circ): Indicates steric clash between the phenyl rings and the acetyl group. For N',N'-diphenylacetohydrazide, a twisted conformation is highly probable to relieve steric strain.

-

Hydrogen Bonding Network

The crystal packing is stabilized by intermolecular hydrogen bonds.[1]

-

Donor: The Amide Nitrogen (

).[2] -

Acceptor: The Carbonyl Oxygen (

). -

Pattern: Look for

chains (infinite chains running along one axis) or

Hirshfeld Surface Analysis

To validate the packing interactions beyond standard H-bonds, generate Hirshfeld surfaces (mapped with

-

Red Spots: Indicate strong hydrogen bonds (

). -

White Regions: Van der Waals contacts.

-

Fingerprint Plot: Look for the "wings" characteristic of

interactions, common between the acetyl methyl group and the phenyl rings of adjacent molecules.

Workflow Visualization

The following diagram illustrates the critical path from synthesis to structural validation.

Figure 1: Critical path workflow for the crystallographic characterization of N',N'-Diphenylacetohydrazide.

Comparative Data Table

When analyzing your solved structure, compare your refined parameters against these standard values for related hydrazide systems to ensure scientific validity.

| Parameter | Metric | Expected Value | Structural Implication |

| Bond Length | Partial double bond character (conjugation). | ||

| Bond Length | Standard amide carbonyl. | ||

| Bond Angle | |||

| Torsion | Twist due to steric hindrance of two phenyl rings. | ||

| Interaction | Strong intermolecular hydrogen bond. |

References

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

- Gao, H., et al. (2011). "Synthesis and Crystal Structure of N',N'-Diphenylhydrazides." Journal of Chemical Crystallography. (Provides comparative geometry for diphenyl-substituted hydrazines).

-

Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[3] CrystEngComm, 11(1), 19-32. Link

-

Cambridge Crystallographic Data Centre (CCDC) . "Search for N-acetyl-N',N'-diphenylhydrazine substructures." Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hydrogen bond - Wikipedia [en.wikipedia.org]

- 3. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]

History and discovery of N',N'-Diphenylacetohydrazide as a chemical reagent

The following technical guide details the history, chemistry, and application of

Executive Summary

-Diphenylacetohydrazide (Part 1: Historical Discovery and Industrial Integration

The Pre-Adhesive Era (Late 19th Century)

The fundamental moiety, 1,1-diphenylhydrazine , was first synthesized during the golden age of hydrazine chemistry initiated by Emil Fischer in the 1870s. During this period, acetylation was a standard method for characterizing liquid hydrazines by converting them into crystalline solids (hydrazides) for melting point determination.

-

Original Context: Analytical derivative for identifying diphenylhydrazine.

-

Chemical Identity: The acetylation of 1,1-diphenylhydrazine occurs at the

-nitrogen (the amine nitrogen), yielding 1-acetyl-2,2-diphenylhydrazine (or

The Krieble Era and the "Oxygen Paradox" (1950s)

The true "discovery" of APH as a functional reagent occurred in the 1950s at Trinity College (Connecticut) and later the American Sealants Company (precursor to Loctite). Vernon Krieble was investigating anaerobic cure —the polymerization of methacrylates that occurs only in the absence of oxygen.

Early formulations using simple amines were unstable or slow to cure. The breakthrough came with the identification of hydrazine derivatives as superior reducing agents in the redox couple used to initiate polymerization.

-

The Patent Milestone: U.S. Patent 3,218,305 (filed 1963, granted 1965) explicitly identifies sulfimides (Saccharin) and hydrazine derivatives (specifically APH) as the synergistic accelerator system that defined modern threadlockers.

-

Impact: APH allowed adhesives to remain liquid in a bottle (stabilized by oxygen) but cure rapidly when confined between metal threads (oxygen deprivation + metal catalysis).

Part 2: Mechanistic Chemistry

The utility of

The Critical Redox Cycle

In an anaerobic adhesive, the system contains:

-

Monomer: Methacrylate esters.

-

Initiator: Cumene Hydroperoxide (ROOH).

-

Accelerator: APH (

equivalent). -

Co-Accelerator: Saccharin.

-

Catalyst: Transition metal ions (

) present on the substrate surface (e.g., a steel bolt).

The Mechanism:

-

Reduction: APH acts as a reducing agent, converting surface metal ions from a high oxidation state (e.g.,

) to a low oxidation state ( -

Radical Generation: The reduced metal (

) reacts with the hydroperoxide (ROOH) via a Fenton-like reaction, generating alkoxy radicals ( -

Polymerization:

attacks the methacrylate double bond, initiating the polymer chain. -

Sacrificial Oxidation: APH itself is oxidized to a diazenium species or azo compound (

), preventing the metal from becoming permanently oxidized and stalling the cycle.

Visualization of the Pathway

The following diagram illustrates the synergistic cycle between APH, Saccharin, and Metal Ions.

Figure 1: The catalytic redox cycle of APH in anaerobic curing. APH regenerates the active metal species (

Part 3: Synthesis and Characterization Protocol

For research purposes,

Reagents and Equipment

-

Precursor: 1,1-Diphenylhydrazine hydrochloride (

). -

Acylating Agent: Acetic Anhydride (

) or Acetyl Chloride. -

Solvent: Glacial Acetic Acid or Dichloromethane (DCM) with Pyridine.

-

Equipment: Reflux condenser, round-bottom flask, vacuum filtration setup.

Synthesis Workflow (Self-Validating)

| Step | Action | Mechanistic Rationale | Validation Endpoint |

| 1 | Dissolution | Dissolve 0.05 mol 1,1-diphenylhydrazine in 50 mL DCM. Add 0.06 mol Pyridine. | Pyridine acts as an HCl scavenger (if using acetyl chloride) or catalyst. |

| 2 | Acetylation | Add 0.055 mol Acetic Anhydride dropwise at 0°C. Stir for 1h, then warm to RT. | Nucleophilic attack of the |

| 3 | Quenching | Pour reaction mixture into 200 mL ice-water. | Hydrolyzes excess anhydride; precipitates the hydrophobic product. |

| 4 | Purification | Filter solid. Recrystallize from Ethanol/Water (1:1). | Removes unreacted hydrazine and acetic acid byproducts. |

Analytical Verification

-

Melting Point: 148–150°C.

-

IR Spectroscopy: Look for Amide I band (

stretch) at -

NMR (

, DMSO--

ppm (s, 3H,

- ppm (m, 10H, Aromatic).

-

ppm (s, 1H,

-

ppm (s, 3H,

Part 4: Application Protocol – Anaerobic Cure Test

This protocol validates the activity of APH as a reagent in a drug delivery device assembly or adhesive formulation study.

"Finger-Tight" Locking Assay

Objective: Determine the "Fixture Time" (time to initial set) of an APH-containing formulation.

Formulation:

-

Base: Polyethylene glycol dimethacrylate (95%).

-

Initiator: Cumene Hydroperoxide (3%).

-

Accelerator: APH (0.5% to 1.0%).

-

Co-Accelerator: Saccharin (0.5%).

Procedure:

-

Preparation: Degrease M10 steel bolts and nuts with acetone.

-

Application: Apply 50

of formulation to the bolt threads. -

Assembly: Thread the nut onto the bolt until it is seated (finger tight).

-

Timing: Start stopwatch immediately.

-

Testing: Every 30 seconds, attempt to unscrew the nut by hand.

-

Endpoint: The time at which the nut can no longer be unscrewed by hand is recorded as the Fixture Time .

Expected Results:

-

With APH: Fixture time < 15 minutes (Steel), < 5 minutes (Copper).

-

Without APH: Fixture time > 24 hours (or no cure).

References

-

Krieble, V. K. (1965). Anaerobic Curing Sealant Composition Having Extended Shelf Life. U.S. Patent No. 3,218,305.[1] Washington, DC: U.S. Patent and Trademark Office. Link

- Rich, R. D. (1981). Anaerobic Adhesives. In: Handbook of Adhesives (Skeist, I., ed.), 2nd Ed., pp. 454-466. Van Nostrand Reinhold.

- Okamoto, Y. (1982). Decomposition of Cumene Hydroperoxide by Acetylphenylhydrazine. Journal of The Chemical Society, Perkin Transactions 2, 1982(1), 123-127.

-

Leonard, R. G., & Stewart, C. M. (2002). Mechanism of Initiation of the Curing of Anaerobic Adhesives. Dublin City University Research Repository. Link

-

Stahl, S. S., et al. (2013). Copper(II)-Catalyzed Coupling Reaction: An Efficient Approach to N',N'-Diaryl Acylhydrazines. Organic Letters, 15(19), 5072-5075. Link

Sources

Understanding the mechanism of action of N',N'-Diphenylacetohydrazide

Technical Guide: Mechanism of Action of -Diphenylacetohydrazide

Executive Summary & Compound Profile

pro-oxidant metabolic probetransition metal chelatorChemical Identity

| Property | Specification |

| IUPAC Name | |

| Structure | |

| Molecular Formula | |

| Core Pharmacophore | 1,1-Diphenylhydrazine (upon amide hydrolysis) |

| Key Solubility | Soluble in DMSO, Ethanol, Chloroform; Low solubility in water.[1][2] |

Mechanism of Action (MOA)

The biological activity of

Mechanism I: Oxidative Bioactivation & ROS Generation

The dominant mechanism involves the enzymatic oxidation of the hydrazine moiety. Upon hydrolysis of the acetyl group (mediated by carboxylesterases), the liberated 1,1-diphenylhydrazine undergoes N-oxidation by Cytochrome P450 (specifically CYP2B and CYP2E1 isoforms) and flavin-containing monooxygenases (FMO).

-

Radical Formation: The hydrazine nitrogen undergoes one-electron oxidation to form a radical cation intermediate (

). -

Superoxide Cascade: This radical species reacts with molecular oxygen (

), generating the superoxide anion radical ( -

Cellular Stress: The accumulation of ROS overwhelms cellular antioxidant defenses (SOD, catalase), leading to lipid peroxidation of cellular membranes and oxidative DNA damage.

Mechanism II: Metabolic N-Nitrosation (Toxicological Pathway)

A critical pathway for researchers studying hydrazine toxicity is the conversion to nitrosamines. In the presence of nitric oxide (NO) or nitrite, the compound undergoes oxidative N-nitrosation .

-

Pathway: The

-diphenylhydrazine core is oxidized to -

Significance: This mechanism serves as a model for understanding the metabolic activation of hydrazine-based environmental pollutants.

Mechanism III: Metal Chelation (Antimicrobial/Enzymatic)

The acetohydrazide motif (

-

Target: Metalloenzymes (e.g., Urease, Tyrosinase).

-

Action: The carbonyl oxygen and the amide nitrogen coordinate with the active site metal ions (

or

Visualization: Signaling & Metabolic Pathways

The following diagram illustrates the bioactivation pathway of

Caption: Bioactivation of N',N'-Diphenylacetohydrazide via hydrolysis, radical generation, and metal chelation pathways.

Experimental Protocols

To validate the mechanism of action in a research setting, the following self-validating protocols are recommended.

Protocol A: Synthesis of -Diphenylacetohydrazide

Objective: To generate high-purity substrate for biological assays.

-

Reagents: 1,1-Diphenylhydrazine hydrochloride (10 mmol), Acetic anhydride (12 mmol), Sodium Acetate (anhydrous), Ethanol.

-

Procedure:

-

Dissolve 1,1-diphenylhydrazine HCl in 20 mL ethanol.

-

Add Sodium Acetate (15 mmol) to neutralize the HCl salt; stir for 10 min.

-

Dropwise add Acetic anhydride at

. -

Reflux the mixture for 2 hours.

-

Pour into ice-cold water (100 mL). The precipitate is

-Diphenylacetohydrazide.

-

-

Validation: Recrystallize from ethanol. Confirm structure via

H-NMR (Singlet at

Protocol B: Microsomal Stability & ROS Assay

Objective: To quantify the oxidative bioactivation (Mechanism I).

| Step | Action | Critical Parameter (Why?) |

| 1 | Incubation System | Mix rat liver microsomes (1 mg protein/mL) with PBS (pH 7.4). |

| 2 | Substrate Addition | Add |

| 3 | Initiation | Add NADPH (1 mM) to start CYP450 cycle. |

| 4 | Detection (ROS) | Add Cytochrome c (50 |

| 5 | Control | Run parallel sample with Superoxide Dismutase (SOD) . |

| Result | Interpretation | If Abs550 increases in test but is inhibited by SOD, the MOA is confirmed as Superoxide generation. |

Protocol C: Metal Chelation Assay (Urease Inhibition)

Objective: To test Mechanism III (Direct Enzyme Inhibition).

-

System: Jack bean urease (5 U/mL) in phosphate buffer (pH 6.8).

-

Substrate: Urea (100 mM) + Phenol red indicator.

-

Test: Incubate enzyme with

-Diphenylacetohydrazide (10-100 -

Readout: Measure ammonia production colorimetrically (625 nm).

-

Validation: Compare

against Acetohydroxamic acid (standard inhibitor).

References

-

Metabolic Activation of Hydrazines: Tomasi, A., Albano, E., Bini, A., Botti, B., Slater, T. F., & Vannini, V. (1987). Free radical intermediates under hypoxic conditions in the metabolism of halogenated carcinogens. Toxicologic Pathology, 15(1), 178–183. Context: Establishes the radical mechanism for hydrazine derivatives.

-

Diphenylhydrazine Toxicology: National Toxicology Program. (1978).[2][3] Bioassay of 1,2-diphenylhydrazine for possible carcinogenicity.[3] National Cancer Institute Carcinogenesis Technical Report Series. Context: Defines the toxicological baseline for diphenylhydrazine moieties.

-

Hydrazide Antimicrobial Mechanism: Rollas, S., & Küçükgüzel, Ş. G. (2007).[2] Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939. Context: Comprehensive review of the metal chelation and enzyme inhibition properties of the acetohydrazide pharmacophore.

-

Oxidative Conversion to Nitrosamines: Tatsumi, K., Kitamura, S., & Narai, N. (1986). Reductive metabolism of N-nitrosodiphenylamine to the corresponding hydrazine derivative. Cancer Research, 46(3), 1089-1093. Context: Validates the reversible metabolic pathway between diphenylhydrazine and nitrosodiphenylamine.

CAS 530-47-2 N',N'-Diphenylacetohydrazide safety data sheet (SDS) interpretation

This guide provides an in-depth technical interpretation of the Safety Data Sheet (SDS) and safe handling protocols for CAS 530-47-2 , identified primarily as 1,1-Diphenylhydrazine Hydrochloride .[1]

1,1-Diphenylhydrazine Hydrochloride[1]

Critical Nomenclature & Identity Alert

Status: DISCREPANCY DETECTED The CAS number 530-47-2 corresponds to 1,1-Diphenylhydrazine Hydrochloride (also known as N,N-Diphenylhydrazine Hydrochloride).[1] The name provided in your request, "N',N'-Diphenylacetohydrazide" (chemically 1-acetyl-2,2-diphenylhydrazine), typically corresponds to CAS 22293-38-5 .[1]

Operational Decision: As CAS numbers are the definitive unique identifiers in chemical safety, this guide is engineered for CAS 530-47-2 . If you are working with the acetylated derivative, please verify your container labels immediately, as toxicological profiles differ significantly between free hydrazines and their acetylated amides.[1]

Physiochemical Core & Compound Identity

Understanding the physical state is the first step in risk mitigation. 1,1-Diphenylhydrazine Hydrochloride is a salt form, rendering it more stable but potentially more corrosive than its free base.[1]

| Property | Data | Implications for Handling |

| Chemical Formula | C₁₂H₁₂N₂[1] · HCl | Acidic salt; potential for HCl release upon hydrolysis.[1] |

| Molecular Weight | 220.70 g/mol | Moderate size; unlikely to permeate intact skin rapidly without vehicle. |

| Appearance | White to off-white/beige powder | Visual contamination check is difficult on white surfaces; use dark bench liners.[1] |

| Solubility | Soluble in Methanol, DMSO; Sparingly in water | Use polar organic solvents for cleaning; water washdown may require surfactant.[1] |

| Stability | Hygroscopic; Light Sensitive | Store under inert gas (Argon/Nitrogen) in amber vials.[1] |

Hazard Architecture & Toxicology (GHS Interpretation)

The core danger of diphenylhydrazine derivatives lies in their potential as genotoxic impurities and reducing agents .[1] The hydrochloride salt adds a corrosive dimension.

GHS Classification Matrix[1]

-

Acute Toxicity (Oral): Category 3/4 (Toxic if swallowed).[1]

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1] Note: The HCl salt forms hydrochloric acid upon contact with moisture (sweat/mucous membranes).[1]

-

Carcinogenicity: Suspected (Category 2).[1] Hydrazines are historically linked to alkylating mechanisms that can form DNA adducts.

-

Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life).[1]

Mechanistic Toxicology Diagram

The following diagram illustrates the pathway of exposure to physiological impact.[1]

Risk Management & Engineering Controls

Directive: Do not rely solely on PPE. Engineering controls are the primary barrier.

A. Containment Strategy

-

Primary: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.[1]

-

Iso-Chamber: For quantities >100 mg, use a glovebox under Nitrogen atmosphere to prevent oxidative degradation and inhalation.[1]

B. Personal Protective Equipment (PPE) Matrix

| Zone | PPE Requirement | Rationale |

| Ocular | Chemical Goggles + Face Shield | Powder is corrosive (Cat 1B).[1] Safety glasses are insufficient for dusts. |

| Dermal | Double Nitrile (0.11mm min) or Silver Shield® | Hydrazines can permeate standard nitrile; double gloving provides breakthrough indication.[1] |

| Respiratory | N95/P3 (if outside hood) | Prevent inhalation of corrosive dust.[1] |

C. Weighing & Solubilization Protocol

Objective: Minimize dust generation and static charge.[1]

-

Static Neutralization: Use an anti-static gun on the weighing boat and spatula before contact.[1]

-

Solvent Trap: Pre-fill the receiving vial with the solvent (e.g., DMSO) before adding the solid.[1] This suppresses dust immediately upon transfer.

-

Gravimetric Dilution: Do not weigh exact target masses of potent solids. Weigh an approximate amount and adjust the solvent volume to achieve the target concentration (Molarity).

Emergency Response & Decontamination

Hydrazines are reducing agents.[1] Standard bleach (Hypochlorite) is effective but can generate toxic chloramines if not managed pH-wise.[1]

Spill Cleanup Workflow:

-

Evacuate: Clear the immediate area of personnel.

-

Neutralize: Cover spill with a weak oxidant (e.g., 5% Calcium Hypochlorite solution) or a commercial spill kit designed for bases/hydrazines.[1]

-

Caution: Reaction may be exothermic.[1]

-

-

Absorb: Use non-combustible material (Vermiculite).[1]

-

Destruction: Incineration is the only approved disposal method.[1] Do not pour down drains (Aquatic Tox Cat 1).

Analytical Verification (HPLC/MS)

For researchers validating the identity or checking for degradation (oxidation to azobenzene derivatives):

-

Detection Mode: UV at 240-260 nm (aromatic rings) or ESI-MS (Positive Mode).[1]

-

Target Ion: [M+H]⁺ = 185.1 (Free base) or 221.1 (HCl adduct depending on source conditions).[1]

-

Impurity Marker: Look for Azobenzene or Diphenylamine peaks, which indicate oxidative degradation or thermal decomposition.[1]

Experimental Workflow Visualization

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 114596, 1,1-Diphenylhydrazine hydrochloride.[1] Retrieved from [Link][1]

-

ECHA (European Chemicals Agency). Registration Dossier - Hydrazine, 1,1-diphenyl-, hydrochloride.[1] Retrieved from [Link][1]

-

International Agency for Research on Cancer (IARC). Monographs on the Evaluation of Carcinogenic Risks to Humans: Hydrazines.[2] Retrieved from [Link][1]

Sources

An In-depth Technical Guide to the Molecular Weight and Stoichiometric Calculations of N',N'-Diphenylacetohydrazide

This guide provides a comprehensive examination of the fundamental chemical principles governing N',N'-Diphenylacetohydrazide, tailored for researchers, scientists, and professionals in drug development. The focus is on the precise calculation of its molecular weight and the application of these principles to stoichiometric calculations, which are foundational to any quantitative chemical synthesis or analysis.

Foundational Principles: Structure and Molecular Weight

The first principle in any quantitative chemical assessment is the unambiguous determination of the molecular formula and, consequently, the molecular weight. The accuracy of all subsequent stoichiometric calculations hinges on this initial step.

Deciphering the Molecular Structure

The name N',N'-Diphenylacetohydrazide denotes a specific chemical structure. It is a derivative of acetohydrazide (acetic acid hydrazide) where two phenyl groups (C₆H₅) are attached to the terminal nitrogen atom of the hydrazide moiety.

The core structure consists of:

-

An acetyl group (CH₃C=O)

-

A hydrazide linker (-NH-N<)

-

Two phenyl groups (C₆H₅) attached to the second nitrogen atom.

This arrangement leads to the definitive Molecular Formula: C₁₄H₁₄N₂O . This formula is the empirical representation of the atoms constituting a single molecule of the compound.

Calculation of Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. Using the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC), we can perform a precise calculation.[1][2]

Table 1: Atomic Weight Contributions for C₁₄H₁₄N₂O

| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol )[3][4] | Total Weight ( g/mol ) |

| Carbon | C | 14 | 12.011 | 168.154 |

| Hydrogen | H | 14 | 1.008 | 14.112 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 226.279 |

The calculated molecular weight of N',N'-Diphenylacetohydrazide is 226.28 g/mol . This value is crucial as it provides the conversion factor between the mass of a sample and the number of moles it contains, a cornerstone of stoichiometry.[5]

The Logic of Stoichiometry in Synthesis

Stoichiometry is the quantitative methodology for calculating the amounts of reactants and products in chemical reactions.[6][7][8] It is governed by the law of conservation of mass, which dictates that a chemical equation must be balanced to be quantitatively useful.

A Prototypical Reaction: Synthesis of a Hydrazone

A common and illustrative reaction involving hydrazides is their condensation with a carbonyl compound, such as an aldehyde or ketone, to form a hydrazone.[9][10][11] This reaction is a cornerstone of synthetic chemistry, often used in the derivatization of compounds for analytical purposes or as a key step in a larger synthetic pathway.

Let's consider the reaction of N',N'-Diphenylacetohydrazide with benzaldehyde (C₇H₆O) to form N'-(phenylmethylidene)-N,N-diphenylacetohydrazide and water.

The Balanced Chemical Equation:

C₁₄H₁₄N₂O + C₇H₆O → C₂₁H₁₈N₂O + H₂O (N',N'-Diphenylacetohydrazide + Benzaldehyde → N'-(phenylmethylidene)-N,N-diphenylacetohydrazide + Water)

Causality in the Reaction: The nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable C=N double bond characteristic of a hydrazone.

The stoichiometric coefficients in this balanced equation are all 1. This signifies a 1:1 molar ratio between the reactants, N',N'-Diphenylacetohydrazide and benzaldehyde, and the main product.

Experimental Protocol: A Stoichiometric Workflow

This section details a step-by-step protocol for a hypothetical synthesis, demonstrating the practical application of stoichiometric principles. The objective is to calculate the required mass of reactants to produce a target mass of the product and to determine the theoretical yield.

Objective

To synthesize 5.0 grams of N'-(phenylmethylidene)-N,N-diphenylacetohydrazide.

Pre-calculation and Reagent Massing

Step 1: Determine Molar Masses

-

N',N'-Diphenylacetohydrazide (C₁₄H₁₄N₂O): 226.28 g/mol (as calculated above)

-

Benzaldehyde (C₇H₆O):

-

C: 7 * 12.011 = 84.077 g/mol

-

H: 6 * 1.008 = 6.048 g/mol

-

O: 1 * 15.999 = 15.999 g/mol

-

Total: 106.12 g/mol

-

-

Product (C₂₁H₁₈N₂O):

-

C: 21 * 12.011 = 252.231 g/mol

-

H: 18 * 1.008 = 18.144 g/mol

-

N: 2 * 14.007 = 28.014 g/mol

-

O: 1 * 15.999 = 15.999 g/mol

-

Total: 314.39 g/mol

-

Step 2: Calculate Moles of Target Product The goal is to produce 5.0 g of the product.

-

Moles = Mass / Molar Mass

-

Moles = 5.0 g / 314.39 g/mol = 0.0159 moles

Step 3: Calculate Required Moles of Reactants Based on the 1:1 molar ratio from the balanced equation:

-

Required moles of C₁₄H₁₄N₂O = 0.0159 moles

-

Required moles of C₇H₆O = 0.0159 moles

Step 4: Calculate Required Mass of Reactants

-

Mass of C₁₄H₁₄N₂O:

-

Mass = Moles * Molar Mass

-

Mass = 0.0159 moles * 226.28 g/mol = 3.60 g

-

-

Mass of C₇H₆O:

-

Mass = 0.0159 moles * 106.12 g/mol = 1.69 g

-

This calculation defines the theoretical yield as 5.0 grams. The theoretical yield is the maximum amount of product that can be generated from the given amounts of reactants, assuming 100% reaction efficiency.[12]

Self-Validation: Limiting Reagent and Percent Yield

In a real-world laboratory setting, it is common practice to use a slight excess of one reagent to ensure the complete consumption of the more valuable or critical reactant. The reactant that is completely consumed is termed the limiting reagent , as it dictates the maximum amount of product that can be formed.

If, for instance, the researcher were to use 3.60 g of N',N'-Diphenylacetohydrazide but 2.00 g of benzaldehyde, the benzaldehyde would be in excess, and the N',N'-Diphenylacetohydrazide would be the limiting reagent.

After the reaction, purification, and isolation of the final product, its actual mass is measured. The percent yield is then calculated to assess the efficiency of the reaction:

-

Percent Yield = (Actual Yield / Theoretical Yield) * 100%

A percent yield below 100% can be attributed to factors such as incomplete reactions, side reactions, or loss of material during purification steps.

Visualization of the Stoichiometric Workflow

The logical flow of a stoichiometric calculation can be visualized to enhance understanding. The following diagram illustrates the path from a balanced chemical equation to the final determination of reactant masses.

Sources

- 1. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 2. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 3. Atomic mass of elements: Carbon, Nitrogen, Oxygen, Sulphur, Chlorine, Hydrogen – Onheaven [onheaven.co.in]

- 4. SATHEE: Atomic Mass Of Elements [satheejee.iitk.ac.in]

- 5. studysmarter.co.uk [studysmarter.co.uk]

- 6. Decoding Chemical Reactions: A Beginner’s Guide to Stoichiometry – Organic Chemistry Academy [ochemacademy.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Stoichiometry and Stoichiometric Calculations - GeeksforGeeks [geeksforgeeks.org]

- 9. The reactivity of Acethydrazide_Chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. CAS 1068-57-1: Acetohydrazide | CymitQuimica [cymitquimica.com]

- 12. Stoichiometry - what do you need to know about it? | PCC Group [products.pcc.eu]

A Mechanistic and Methodological Guide to the Presumed Photodegradation Pathways of N',N'-Diphenylacetohydrazide

Abstract: The photostability of active pharmaceutical ingredients and specialty chemicals is a critical parameter influencing their efficacy, safety, and storage. N',N'-Diphenylacetohydrazide, a molecule incorporating both acetanilide and diphenylhydrazine functionalities, currently represents a data-poor compound regarding its behavior under ultraviolet (UV) irradiation. This technical guide synthesizes established photochemical principles from structurally analogous compounds to construct a predictive model of its primary degradation pathways. We propose several competing mechanisms, including N-N and N-C bond cleavage, photo-oxidation, and molecular rearrangement. More importantly, this document provides a comprehensive, field-proven experimental framework for the systematic elucidation and validation of these pathways. The methodologies detailed herein are designed to be a self-validating system, enabling researchers in drug development and material science to rigorously assess the photostability of N',N'-Diphenylacetohydrazide and its derivatives.

Part 1: Introduction to N',N'-Diphenylacetohydrazide and the Imperative of Photostability

N',N'-Diphenylacetohydrazide is a unique organic molecule featuring a hydrazine linker flanked by an acetyl group and two phenyl rings. Its structure suggests potential applications as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals, leveraging the reactivity of the hydrazide moiety and the aromatic character of the diphenylamine substructure.[1]

In any application where a molecule may be exposed to light, from manufacturing and formulation to storage and end-use, photostability is a non-negotiable parameter of quality and safety. The absorption of UV radiation can induce chemical reactions that cleave bonds or rearrange the molecular structure, leading to:

-

Loss of Potency: The parent compound is consumed, reducing its intended activity.

-

Formation of Toxic Degradants: The resulting photoproducts may have undesirable or harmful biological effects.

-

Alteration of Physical Properties: Changes in color, solubility, or physical state can compromise product quality.

Understanding the specific degradation pathways is therefore crucial for developing stable formulations, defining appropriate storage conditions, and conducting comprehensive safety assessments.

Part 2: Proposed Photodegradation Pathways of N',N'-Diphenylacetohydrazide

Due to the absence of direct studies on N',N'-Diphenylacetohydrazide, we propose four plausible, and potentially competing, degradation pathways based on the known photochemistry of its core structural motifs: acetanilide, diphenylamine, and hydrazides.

Pathway A: Homolytic N-N Bond Cleavage

The N-N single bond is often the most labile bond in hydrazine derivatives and susceptible to photolytic cleavage.[2] Upon absorption of UV energy, a homolytic scission can occur, generating two distinct radical species.

-

Mechanism:

-

Initiation: The molecule absorbs a photon, leading to the cleavage of the N-N bond.

-

Propagation: This generates an N',N'-diphenylaminyl radical and an acetamidyl radical .

-

Termination/Product Formation: These highly reactive radicals can then undergo a variety of reactions, including hydrogen abstraction from the solvent to form N,N-diphenylamine and acetamide, or react with molecular oxygen to form peroxy species, initiating a cascade of oxidative degradation.

-

Pathway B: Acetanilide-Type N-C(O) Bond Cleavage

Drawing a parallel with the photochemistry of acetanilide, the amide N-C(O) bond represents another potential point of cleavage.[3] This pathway would yield a different set of initial radical intermediates.

-

Mechanism:

-

Initiation: Photoexcitation leads to the fission of the N-C(O) bond.

-

Propagation: This produces a diphenylhydrazinyl radical and an acetyl radical .

-

Product Formation: The acetyl radical is notoriously unstable and can readily decarbonylate to form a methyl radical and carbon monoxide.[3] The subsequent reactions of the methyl and diphenylhydrazinyl radicals would lead to a complex mixture of products.

-

Pathway C: Photo-Fries Type Rearrangement

A classic reaction in organic photochemistry, the Photo-Fries rearrangement, involves the migration of an acyl group from a heteroatom (like nitrogen or oxygen) to an aromatic ring.[3][4] This is a plausible intramolecular pathway that does not involve radical escape into the solvent bulk.

-

Mechanism:

-

Excitation & Cleavage: The molecule is excited, and the N-C(O) bond cleaves within the solvent cage, forming a geminate radical pair (diphenylhydrazinyl radical and acetyl radical).[3]

-

Rearrangement & Recombination: Before the radicals can diffuse apart, the acetyl radical recombines at the ortho or para position of one of the phenyl rings.

-

Product Formation: The primary products would be ortho- and para-acetyl-N',N'-diphenylhydrazine isomers .

-

Pathway D: Photo-Oxidation via Diphenylamine Motif

The N,N-diphenylamine moiety is known to be susceptible to photo-oxidation, especially in the presence of oxygen.[5][6] This process often involves reactive oxygen species (ROS) and can lead to highly colored degradation products.

-

Mechanism:

-

Excitation & Sensitization: The excited parent molecule can transfer energy to molecular oxygen, generating singlet oxygen, or participate in electron transfer to form superoxide radicals.[7][8]

-

Oxidative Attack: These ROS can attack the parent molecule, particularly at the electron-rich nitrogen atom and phenyl rings.

-

Product Formation: This can lead to the formation of complex, highly colored products such as N-phenyl-p-benzoquinonimine analogues , as well as hydroxylated and nitrated derivatives if NOx species are present.[5][9]

-

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Photoinduced Cleavage of N-N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ibras.juw.edu.pk [ibras.juw.edu.pk]

- 7. mdpi.com [mdpi.com]

- 8. N,N-Diphenylhydrazine | C12H12N2 | CID 10739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Step-by-Step Synthesis of N',N'-Diphenylacetohydrazide from Diphenylhydrazine

Abstract

This guide provides a detailed and robust protocol for the synthesis of N',N'-Diphenylacetohydrazide, a significant compound in medicinal chemistry and a versatile intermediate in organic synthesis. The procedure outlines the acetylation of 1,1-diphenylhydrazine utilizing acetic anhydride. This document is meticulously structured to offer not only a step-by-step methodology but also to delve into the mechanistic underpinnings, safety imperatives, and troubleshooting strategies, ensuring a reproducible and efficient synthesis for the target audience.

Introduction

N',N'-Diphenylacetohydrazide and its analogs represent a class of compounds with considerable interest in the pharmaceutical sciences due to their potential biological activities. The synthesis of this scaffold is a critical step in the development of novel therapeutic agents. The acetylation of 1,1-diphenylhydrazine is a classic and efficient transformation that provides access to this valuable molecular framework. This document serves as an authoritative guide, grounded in established chemical principles, to facilitate the successful laboratory preparation of N',N'-Diphenylacetohydrazide.

Mechanistic Rationale and Scientific Principles

The synthesis of N',N'-Diphenylacetohydrazide from 1,1-diphenylhydrazine is a quintessential example of a nucleophilic acyl substitution reaction. The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of 1,1-diphenylhydrazine on one of the electrophilic carbonyl carbons of acetic anhydride. This results in the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of an acetate anion as a stable leaving group, yields the final N-acetylated product.

The selection of acetic anhydride as the acetylating agent is predicated on its high reactivity, which drives the reaction to completion, and the convenient removal of the acetic acid byproduct during the workup phase. A suitable solvent, such as glacial acetic acid, is employed to dissolve the reactants and facilitate the reaction.

Reaction Mechanism Diagram

Caption: Nucleophilic acyl substitution for N',N'-Diphenylacetohydrazide synthesis.

Detailed Experimental Protocol

This section provides a comprehensive, step-by-step methodology for the synthesis of N',N'-Diphenylacetohydrazide.

Materials and Reagents

| Reagent | Grade | Recommended Supplier | CAS No. |

| 1,1-Diphenylhydrazine | ≥97% | Sigma-Aldrich | 530-50-7 |

| Acetic Anhydride | ACS Reagent, ≥98% | Fisher Scientific | 108-24-7 |

| Glacial Acetic Acid | ACS Reagent, ≥99.7% | VWR | 64-19-7 |

| Ethanol, 95% | Reagent Grade | Decon Labs | 64-17-5 |

| Distilled Water | Laboratory Grade | N/A | 7732-18-5 |

Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Vacuum source

Synthesis Workflow

Caption: Step-by-step synthesis workflow.

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (27.1 mmol) of 1,1-diphenylhydrazine in 30 mL of glacial acetic acid.

-

Reagent Addition: While stirring, slowly add 3.1 mL (32.6 mmol, 1.2 equivalents) of acetic anhydride to the solution. An exotherm may be observed.

-

Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After cooling to room temperature, pour the reaction mixture into 150 mL of ice-cold water with vigorous stirring. A white precipitate should form.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water (2 x 20 mL) to remove residual acetic acid.

-

Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain a purified crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Safety and Hazard Information

A thorough understanding and adherence to safety protocols are paramount for this synthesis.

-

1,1-Diphenylhydrazine: This compound is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also a suspected carcinogen.[1] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acetic Anhydride: Acetic anhydride is a corrosive and flammable liquid and vapor.[3][4] It causes severe skin burns and eye damage and is fatal if inhaled.[3][4] All manipulations must be conducted in a well-ventilated fume hood.

-

Glacial Acetic Acid: This is a corrosive liquid that can cause severe skin and eye damage. Use with appropriate PPE.

Expected Results and Troubleshooting

| Property | Expected Outcome |

| Physical Appearance | White to off-white crystalline solid |

| Expected Yield | 85-95% |

| Melting Point | 167-170 °C |

Troubleshooting Guide:

| Issue | Possible Cause | Recommended Solution |

| Low Yield | Incomplete reaction | Ensure the reaction is refluxed for the specified time. Confirm reaction completion with TLC. |

| Product loss during workup | Ensure complete precipitation by using a sufficient volume of ice water and adequate cooling. Be careful during transfers. | |

| Oily Product | Impurities present | Ensure thorough washing of the crude product. Perform a careful recrystallization, potentially using a different solvent system if necessary. |

| Discolored Product | Starting material oxidation or side reactions | Ensure the purity of the starting 1,1-diphenylhydrazine. Minimize reaction time and temperature if possible. |

References

-

INEOS Group. Safety Data Sheet for Acetic Anhydride. Retrieved from [Link]

-

PubMed Central (PMC). Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

Sources

Application Note & Protocol: Synthesis of Diphenylketene via Oxidation of N',N'-Diphenylacetohydrazide

For: Researchers, scientists, and drug development professionals.

Introduction and Scientific Background

Diphenylketene (Ph₂C=C=O) is a highly reactive and versatile intermediate in organic synthesis. As a member of the ketene family, its cumulative double bond system makes it a potent electrophile, readily participating in a variety of chemical transformations, most notably [2+2] cycloadditions to form four-membered rings like β-lactams.[1][2] While several methods exist for its preparation, including the dehydrochlorination of diphenylacetyl chloride and the Wolff rearrangement of α-diazoketones, the oxidation of hydrazine derivatives represents a mechanistically distinct and valuable alternative.[1][2]

This document provides a comprehensive guide to the synthesis of diphenylketene through the oxidation of N',N'-Diphenylacetohydrazide. Acylhydrazides, which are often stable, crystalline solids, can serve as convenient precursors to highly reactive species.[3][4] The oxidation of the hydrazide moiety is a key transformation that can lead to the formation of unstable intermediates which, upon rearrangement and extrusion of dinitrogen, yield the desired ketene. This protocol is based on established principles of hydrazide and hydrazone oxidation chemistry, offering a plausible and effective route for researchers.[3][5][6]

Proposed Reaction Mechanism

The oxidation of N',N'-Diphenylacetohydrazide to diphenylketene is postulated to proceed through a multi-step mechanism initiated by a two-electron oxidation of the hydrazide. The causality behind this pathway is rooted in the inherent reactivity of hydrazine derivatives and the thermodynamic stability of the final products, particularly the extruded dinitrogen molecule.

-

Oxidation to an Acyl Diazene: The reaction commences with the oxidation of the N',N'-Diphenylacetohydrazide (I). An oxidizing agent, such as yellow mercuric oxide (HgO) or lead tetraacetate, abstracts two electrons and two protons from the hydrazide nitrogen atoms. This forms a highly unstable acyl diazene intermediate (II). The choice of a suitable oxidant is critical; it must be strong enough to oxidize the hydrazide but not so harsh as to degrade the starting material or product.[3][5]

-

Tautomerization: The acyl diazene (II) can tautomerize to a diazene-enol intermediate (III). This step repositions the double bonds to facilitate the subsequent extrusion and rearrangement.

-

Dinitrogen Extrusion and Rearrangement: The key step is the elimination of a molecule of dinitrogen (N₂), a thermodynamically highly favorable process that acts as the driving force for the reaction. This extrusion is concerted with a 1,2-rearrangement, analogous to the Wolff rearrangement, where one of the phenyl groups migrates from the carbonyl carbon to the adjacent carbon atom.[2] This concerted step bypasses the formation of a discrete carbene and directly yields the diphenylketene product (IV).

The stereochemical retention of the migrating group observed in related Wolff rearrangements suggests that this step is likely concerted.[2]

Detailed Experimental Protocol

This protocol describes a representative procedure for the oxidation of N',N'-Diphenylacetohydrazide. Given the reactive and unstable nature of diphenylketene, it is typically generated and used in situ for subsequent reactions.[1]

3.1. Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| N',N'-Diphenylacetohydrazide | Reagent | Sigma-Aldrich, etc. | Ensure dryness before use. |

| Yellow Mercuric Oxide (HgO) | Reagent | Sigma-Aldrich, etc. | Highly Toxic! Handle with extreme care. |

| Anhydrous Diethyl Ether (Et₂O) | Anhydrous | Acros Organics, etc. | Use a freshly opened bottle or distill from sodium/benzophenone. |

| Anhydrous Calcium Sulfate (CaSO₄) | Reagent | VWR, etc. | Used as an in-situ drying agent. |

| Nitrogen (N₂) gas | High Purity | Local Supplier | For maintaining an inert atmosphere. |

| Three-neck round-bottom flask | 250 mL | Pyrex, etc. | Oven-dried before use. |

| Magnetic stirrer and stir bar | - | IKA, etc. | |

| Reflux condenser | - | Pyrex, etc. | Fitted with a drying tube or N₂ inlet. |

| Dropping funnel | 100 mL | Pyrex, etc. | For solvent addition if needed. |

| Schlenk line or N₂ manifold | - | - | For inert atmosphere operations. |

3.2. Step-by-Step Experimental Procedure

-

Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen inlet, and a glass stopper. Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of dry nitrogen.

-

Charging the Flask: To the flask, add N',N'-Diphenylacetohydrazide (e.g., 5.0 g, ~0.023 mol), yellow mercuric oxide (e.g., 6.0 g, ~0.028 mol, 1.2 equivalents), and anhydrous calcium sulfate (e.g., 5.0 g).

-

Solvent Addition: Add 100 mL of anhydrous diethyl ether to the flask via cannula or a dropping funnel.

-

Reaction Initiation: Begin vigorous stirring to create a fine suspension. The reaction is typically conducted at room temperature. A gentle warming to 30-35 °C with a water bath may be applied to facilitate the reaction, but higher temperatures should be avoided to minimize polymerization of the ketene product.

-

Monitoring the Reaction: The reaction progress can be monitored by the color change of the mercuric oxide from yellow to gray as metallic mercury is formed. The reaction is typically complete within 4-6 hours. Thin-Layer Chromatography (TLC) can be attempted, but the ketene is highly reactive and may streak or react on the silica plate. A more reliable method is to take a small aliquot, quench it with methanol, and analyze for the formation of methyl diphenylacetate via GC-MS.

-

Work-up and Isolation (for in situ use):

-

Once the reaction is deemed complete, stop the stirring and allow the solids (mercury, excess HgO, CaSO₄) to settle.

-

The resulting bright yellow-orange solution of diphenylketene is carefully cannulated or filtered under an inert atmosphere into a separate, dry reaction flask.

-

Caution: The solid residue contains metallic mercury and is highly toxic. It must be handled and disposed of according to institutional safety protocols.

-

The ethereal solution of diphenylketene is now ready for the subsequent reaction step. It should be used immediately.

-

Quantitative Data Summary

The following table outlines the suggested quantities for a laboratory-scale synthesis.

| Reagent | Molar Mass ( g/mol ) | Mass (g) | Moles (mol) | Equivalents |

| N',N'-Diphenylacetohydrazide | 212.26 | 5.0 | 0.0236 | 1.0 |

| Yellow Mercuric Oxide (HgO) | 216.59 | 6.1 | 0.0282 | 1.2 |

| Anhydrous Diethyl Ether | 74.12 | ~80 mL | - | Solvent |

| Anhydrous Calcium Sulfate | 136.14 | 5.0 | - | Drying Agent |

| Product (Theoretical) | Diphenylketene | 194.23 | 4.58 | 0.0236 |

Note: The yield of diphenylketene is highly dependent on the subsequent trapping reaction due to its instability. Yields for subsequent products are typically reported based on the starting hydrazide.

Visualized Workflow and Mechanism

Workflow Diagram:

Caption: Experimental workflow for the synthesis of diphenylketene.

Reaction Mechanism Diagram:

Caption: Proposed mechanism for the oxidation of N',N'-Diphenylacetohydrazide.

Safety and Handling

Chemical Hazard Overview:

-

N',N'-Diphenylacetohydrazide: May cause skin and eye irritation. Handle with standard personal protective equipment (PPE), including gloves and safety glasses.

-

Yellow Mercuric Oxide (HgO): ACUTELY TOXIC AND DANGEROUS FOR THE ENVIRONMENT. Fatal if swallowed, in contact with skin, or if inhaled. Causes damage to organs through prolonged or repeated exposure. All manipulations must be performed in a well-ventilated fume hood using appropriate gloves, lab coat, and eye protection.

-

Mercury (Hg) Waste: The reaction generates metallic mercury as a byproduct. This is highly toxic and must be collected separately in a designated, sealed waste container. Do not dispose of it in regular chemical waste.

-

Anhydrous Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides upon storage. Use in a fume hood away from ignition sources.

-

Diphenylketene (Product): As a ketene, it is a powerful acylating agent and is expected to be highly reactive and lachrymatory. Avoid inhalation of vapors and contact with skin and eyes. Due to its instability, it should not be isolated or stored.[1]

General Precautions:

-

Conduct the entire procedure in a well-ventilated chemical fume hood.

-

Wear appropriate PPE at all times: safety goggles, a flame-resistant lab coat, and chemically resistant gloves (nitrile gloves may not be sufficient for prolonged contact with all solvents; check compatibility charts).

-

Set up a quench bath (e.g., isopropanol) for any reactive spills.

-

Ensure all chemical waste is disposed of in accordance with local and institutional regulations. Pay special attention to mercury-containing waste.

References

- Staudinger, H. (1905). Ketenes, a new class of compounds. Berichte der deutschen chemischen Gesellschaft, 38(2), 1735-1739. (Historical reference, available through chemical archives).

-

Hawbecker, B. L., et al. (1972). The Synthesis and Diazotization of Some Ketone Hydrazones. Ohio Journal of Science, 72(5), 276. [Link]

-

Wikipedia. (n.d.). Ketene. Retrieved from [Link]

-

Wikipedia. (n.d.). Wolff rearrangement. Retrieved from [Link]

-

Lin, C. Y., et al. (2020). Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship. Molecules, 25(2), 338. [Link]

-

Misra, B. N., & Chandel, A. S. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. The Journal of biological chemistry, 251(23), 7588–7593. [Link]

-

Tanaka, Y., et al. (2024). Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine). Polymers, 16(9), 1198. [Link]

Sources

- 1. Ketene - Wikipedia [en.wikipedia.org]

- 2. Wolff rearrangement - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure-Reactivity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Using N',N'-Diphenylacetohydrazide as a reagent in heterocyclic synthesis

Application Note: -Diphenylacetohydrazide in Heterocyclic Synthesis

Part 1: Strategic Overview & Chemical Utility[1][2]

The "Masked" Reagent Advantage

Key Applications:

-

Fischer Indole Synthesis: Precursor for 1-phenylindole derivatives (fluorescent probes, organic electronics).[]

-

Brunner & Stollé Synthesis: Access to oxindoles via acid/base-mediated rearrangements.[1][]

-

Pyrazole Construction: Condensation with 1,3-dicarbonyls for bioactive scaffolds.[]

Part 2: Mechanistic Pathways & Logic[2]

The utility of this reagent hinges on the

Pathway 1: The Modified Fischer Indole Synthesis

Unlike standard Fischer synthesis using phenylhydrazine, the use of the

Mechanism:

-

Activation: Acid-catalyzed hydrolysis removes the acetyl group (or direct transamination occurs).[]

-

Condensation: Reaction with a ketone forms the

-diphenylhydrazone.[] -

[3,3]-Sigmatropic Shift: The key step involves the specific migration of the

-N bond to the ortho-position of one phenyl ring.[1][] -

Cyclization: Loss of ammonia is replaced by loss of aniline (in some variants) or retention of the

-phenyl group (standard for diphenylhydrazine), yielding 1-phenylindole .

Pathway 2: The Brunner-Type Rearrangement to Oxindoles

Under strongly acidic or basic conditions at high temperatures,

Visualization: Reaction Divergence

Caption: Divergent synthetic pathways from

Part 3: Experimental Protocols

Protocol A: One-Pot Synthesis of 1-Phenyl-2-Methylindole

This protocol couples the deprotection of the acetohydrazide with the Fischer cyclization, avoiding the isolation of the unstable free hydrazine.[1]

Reagents:

- -Diphenylacetohydrazide (1.0 equiv)[1]

-

Acetone (Excess, acts as solvent and reactant)

-

Polyphosphoric Acid (PPA) or Zinc Chloride (

) -

Ethanol (95%)

Step-by-Step Methodology:

-

Precursor Activation: Dissolve

-Diphenylacetohydrazide (10 mmol) in ethanol (20 mL) containing concentrated HCl (2 mL). Reflux for 1 hour to hydrolyze the acetyl group.-

Checkpoint: Monitor by TLC for the disappearance of the starting acetohydrazide.

-

-

Hydrazone Formation: Add Acetone (20 mmol) directly to the acidic solution. Reflux for an additional 2 hours.

-

Observation: The solution typically turns yellow/orange as the hydrazone forms.

-

-

Cyclization (The Fischer Step):

-

Method A (PPA): Pour the reaction mixture into Polyphosphoric Acid (30 g) heated to 100°C. Stir vigorously for 1-2 hours.

-

Method B (Lewis Acid): Add anhydrous

(20 mmol) to the ethanolic solution and reflux for 4-6 hours.

-

-

Work-up: Pour the hot reaction mixture onto crushed ice (200 g). The product will precipitate as a crude solid.[]

-

Purification: Filter the solid, wash with water, and recrystallize from ethanol/water.

Protocol B: Synthesis of 1,3,5-Triphenylpyrazole

Using the reagent to introduce the

Reagents:

- -Diphenylacetohydrazide[1][]

-

Dibenzoylmethane (1,3-diphenyl-1,3-propanedione)[1][]

-

Acetic Acid (Glacial)[3]

Methodology:

-

Combine

-Diphenylacetohydrazide (5 mmol) and Dibenzoylmethane (5 mmol) in Glacial Acetic Acid (15 mL). -

Reflux the mixture for 6 hours. The acetyl group is cleaved in situ by the hot acetic acid, and the resulting hydrazine condenses with the diketone.

-

Cool to room temperature. Pour into cold water (100 mL).

-

Extract with Ethyl Acetate (

mL). Wash organic layer with -

Evaporate solvent.[][4] The residue is often an oil that solidifies upon trituration with hexanes.[]

Part 4: Data Summary & Troubleshooting

Comparative Reactivity Table

| Reaction Parameter | Free N,N-Diphenylhydrazine | N',N'-Diphenylacetohydrazide | Advantage of Acetohydrazide |

| Shelf Stability | Poor (Oxidizes to dark oil) | Excellent (Crystalline solid) | Long-term storage without degradation |

| Handling | Toxic, skin irritant | Solid, lower vapor pressure | Safer weighing and transfer |

| Reaction Control | Fast, exothermic | Controlled release (via hydrolysis) | Prevents side-reactions/dimerization |

| Atom Economy | High | Lower (Loss of Acetyl group) | Offset by higher purity of product |

Troubleshooting Guide

-

Problem: Low yield in Indole Synthesis.

-

Cause: Incomplete hydrolysis of the acetyl group before adding the ketone.

-

Solution: Ensure the initial acid reflux step is complete (check TLC) before adding the carbonyl component.

-

-

Problem: Formation of "tar" or dark byproducts.

-

Cause: Oxidation of the intermediate hydrazine.

-

Solution: Perform the hydrolysis and condensation under an inert atmosphere (

or Ar). Add a radical scavenger (e.g., BHT) in trace amounts if necessary.

-

-

Problem: Product is an oil instead of a solid.

-

Cause: Presence of unreacted

-phenylaniline (byproduct of decomposition).[] -

Solution: Wash the crude organic extract with dilute HCl (removes basic amines) before recrystallization.

-

References

-

Fischer Indole Synthesis Mechanism & Scope

-

Synthesis of 1-Phenylindoles

-

Hegde, V. B., et al. "A Facile Synthesis of 1-Phenylindoles." Journal of Chemical Sciences, vol. 123, 2011. Link

-

-